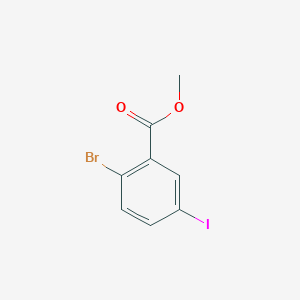

Methyl 2-Bromo-5-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOJHDXDOIEMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and purification of Methyl 2-Bromo-5-iodobenzoate

An In-Depth Technical Guide to the Synthesis and Purification of Methyl 2-Bromo-5-iodobenzoate

Section 1: Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis. Its value lies in the strategic placement of three distinct functional groups on the benzene ring: a methyl ester, a bromine atom, and an iodine atom. This unique arrangement provides medicinal chemists and drug development professionals with a versatile scaffold for constructing complex molecular architectures.

The primary strategic advantage of this molecule is the differential reactivity of the bromo and iodo substituents. The carbon-iodine bond is weaker and more readily activated than the carbon-bromine bond, allowing for selective, sequential cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Stille couplings. Researchers can first perform a reaction at the iodo-position under milder conditions, then subsequently functionalize the bromo-position under more forcing conditions. This "orthogonal" reactivity is fundamental to creating diverse compound libraries and efficiently synthesizing complex target molecules, streamlining pathways and often leading to higher overall yields. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into other functionalities like amides, further expanding its synthetic utility.

This guide provides a comprehensive overview of the , grounded in established chemical principles and field-proven laboratory techniques.

Section 2: Synthetic Pathway Overview

The most common and reliable route to this compound is a two-step process. The synthesis begins with a commercially available precursor, 5-amino-2-bromobenzoic acid, which is first converted to the key intermediate, 2-bromo-5-iodobenzoic acid, via a Sandmeyer-type reaction. This intermediate is then subjected to Fischer esterification to yield the final product.

This pathway is favored due to the high yields and selectivity of each step, as well as the ready availability of the starting materials. The logic is to first install the robust halogen substituents on the benzoic acid core before performing the esterification, which protects the carboxylic acid functionality.

Caption: Overall two-step synthetic workflow for this compound.

Section 3: Part I - Synthesis of 2-Bromo-5-iodobenzoic Acid via Sandmeyer Reaction

Principle and Mechanism: The Sandmeyer reaction is a powerful transformation used to substitute an aromatic amino group with a variety of nucleophiles via a diazonium salt intermediate. In this specific application, the amino group of 5-amino-2-bromobenzoic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This diazonium salt is an excellent leaving group (N₂ gas). The subsequent addition of an iodide source, such as potassium iodide (KI), allows for nucleophilic substitution, replacing the diazonium group with iodine. While classic Sandmeyer reactions often use a copper(I) catalyst, the iodination step proceeds efficiently without it.

Experimental Protocol:

-

Diazotization:

-

In a reaction vessel, suspend 5-amino-2-bromobenzoic acid in a mixture of an inorganic acid (e.g., hydrochloric acid) and water.

-

Cool the suspension to 0-5 °C in an ice-water bath. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures and can decompose.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension while stirring vigorously. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly and carefully add the cold diazonium salt suspension to the KI solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., to 90 °C) for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture. A precipitate of the crude 2-bromo-5-iodobenzoic acid should form.

-

If excess iodine is present (indicated by a dark brown color), quench it by adding a small amount of a reducing agent like sodium bisulfite or sodium metabisulfite until the color fades to a tan or yellow.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

The crude product can be purified by recrystallization, for example, from an ethanol/water mixture.

-

Causality and In-Field Insights:

-

Temperature Control: The stability of the diazonium salt is paramount. If the temperature rises above 5-10 °C during its formation or before the addition of the iodide, it can decompose, leading to side reactions (e.g., formation of a phenol) and significantly reduced yields.

-

Acid Choice: Hydrochloric acid is commonly used. Sulfuric acid can also be employed, but the choice of acid can influence the solubility of the starting materials and intermediates.

-

Quenching: The formation of elemental iodine (I₂) is a common side reaction. Its removal with a reducing agent is essential for obtaining a pure product and preventing complications in the subsequent esterification step.

Section 4: Part II - Fischer Esterification to Yield this compound

Principle and Mechanism: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction mechanism involves several equilibrium steps. First, the acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.

Experimental Protocol:

-

Reaction Setup:

-

To a round-bottom flask containing the dried 2-bromo-5-iodobenzoic acid, add a large excess of methanol (which acts as both the reagent and the solvent).

-

Equip the flask with a reflux condenser to prevent the loss of volatile methanol during heating.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The reaction is an equilibrium process. Using a large excess of methanol helps to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst, and finally with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Causality and In-Field Insights:

-

Catalyst: While sulfuric acid is most common, other strong acids like p-toluenesulfonic acid can also be used. The amount should be catalytic; typically 1-5 mol% is sufficient.

-

Driving Equilibrium: Besides using excess alcohol, another strategy in different systems is the removal of water as it forms, often using a Dean-Stark apparatus. However, for a simple esterification with methanol, using a large excess of the alcohol is the most straightforward and effective method.

-

Neutralization: The wash with sodium bicarbonate is crucial. It removes the strong acid catalyst, preventing potential hydrolysis of the ester product during storage or subsequent purification steps. The effervescence (CO₂ release) upon its addition is a visual confirmation of acid neutralization.

Section 5: Purification Strategies for the Final Product

The crude this compound obtained after the work-up is typically a solid and may contain unreacted starting material or minor byproducts. The choice between recrystallization and column chromatography depends on the purity of the crude product and the scale of the reaction.

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 5.1: Recrystallization This is the preferred method for purifying large quantities of a solid product that is already relatively pure.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for compounds like this include methanol, ethanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes).

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Cooling: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and pure crystals will begin to form. Cooling too quickly can trap impurities.

-

Isolation: Further cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 5.2: Column Chromatography This method is ideal for separating the product from impurities with different polarities or when the crude product is an oil or highly impure.

-

Column Packing: Prepare a column with silica gel as the stationary phase, slurried in a non-polar solvent like hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent like dichloromethane, and load it onto the top of the silica gel.

-

Elution: Pass a solvent system (mobile phase), typically a mixture of hexanes and ethyl acetate, through the column. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity.

-

Fraction Collection: Collect the eluent in separate fractions. Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

| Parameter | Recrystallization | Column Chromatography |

| Principle | Difference in solubility at different temperatures | Differential partitioning between stationary and mobile phases |

| Best For | Relatively pure solids (>90-95%); large scale | Impure mixtures, oils, separating close-running spots; small to medium scale |

| Solvent Usage | Moderate | High |

| Time | Faster for simple systems | More time-consuming |

| Yield | Can have material loss in the mother liquor | Generally high recovery if performed correctly |

Section 6: Quality Control and Characterization

After purification, the identity and purity of this compound must be confirmed using standard analytical techniques.

| Technique | Expected Result / Observation |

| Appearance | White to off-white solid or crystalline powder. |

| Melting Point | A sharp melting point is indicative of high purity. The related isomer, Methyl 5-bromo-2-iodobenzoate, melts at 45-49 °C. A similar range is expected. |

| ¹H NMR | The spectrum should show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will show a characteristic splitting pattern for the three adjacent protons on the ring. The methyl singlet is expected around 3.9 ppm. |

| ¹³C NMR | The spectrum will show 8 distinct carbon signals corresponding to the 6 aromatic carbons, the carbonyl carbon, and the methoxy carbon. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (340.94 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

| Purity (GC/HPLC) | A single major peak indicates high purity. For example, >95% or >97% is common for commercial samples. |

Section 7: Conclusion

The synthesis of this compound is a robust and reproducible two-step process that leverages fundamental organic reactions. The successful execution of the Sandmeyer reaction followed by Fischer esterification provides reliable access to this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature during diazotization, is critical for achieving high yields. Furthermore, the selection of an appropriate purification strategy—recrystallization for largely pure solids or column chromatography for more complex mixtures—is essential for obtaining the high-purity material required for applications in pharmaceutical research and drug development. The analytical characterization methods outlined provide a clear framework for validating the final product's identity and quality.

Section 8: References

-

Patsnap. Preparation method of 2-bromo-5-iodobenzoic acid. [Link]

-

Pharmaffiliates. The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis. [Link]

-

Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

-

YouTube. Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Texium. Preparation of 2-iodobenzoic acid. [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Methyl 2-Bromo-5-iodobenzoate spectroscopic data (NMR, IR, MS)

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectroscopic data for Methyl 2-Bromo-5-iodobenzoate (CAS No. 717880-58-5). The characterization of such highly functionalized aromatic compounds is critical for researchers in medicinal chemistry and materials science, where precise structural confirmation is paramount for subsequent synthetic steps and biological evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, we will analyze the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. The aromatic region is of particular interest.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.10 | Doublet (d) | 1H | H-6 | Deshielded by the adjacent iodine and the ester group's anisotropic effect. Shows coupling to H-4. |

| ~ 7.85 | Doublet of Doublets (dd) | 1H | H-4 | Coupled to both H-3 and H-6. Deshielded by the para-iodine and ortho-bromine. |

| ~ 7.55 | Doublet (d) | 1H | H-3 | Coupled to H-4. Least deshielded aromatic proton, ortho to the bromine atom. |

| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methyl ester group. No adjacent protons, hence a singlet. |

Expertise & Experience in Interpretation: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electron-withdrawing nature of the halogens (Iodine and Bromine) and the carbonyl group of the ester deshields the aromatic protons, shifting them downfield.

-

H-6: This proton is ortho to the iodine atom. Iodine's deshielding effect, combined with the anisotropic effect of the nearby ester carbonyl, places this proton at the most downfield position. It appears as a doublet due to coupling with H-4 (a small meta-coupling, J ≈ 2.0 Hz).

-

H-4: This proton is ortho to the iodine and meta to the bromine and the ester group. It will be split into a doublet of doublets by H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.0 Hz).

-

H-3: Being ortho to the bromine atom and meta to the ester, this proton is expected to be the most upfield of the aromatic signals. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.5 Hz).

-

-OCH₃: The methyl protons of the ester are isolated and thus appear as a sharp singlet. Their chemical shift is characteristic of methyl esters.

Workflow for ¹H NMR Spectral Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 165 | C=O | Typical range for an ester carbonyl carbon. |

| ~ 142 | C-5 (C-I) | Carbon attached to iodine is significantly deshielded. |

| ~ 139 | C-4 | Deshielded due to proximity to two electronegative halogens. |

| ~ 133 | C-1 | Ipso-carbon to the ester group. |

| ~ 131 | C-6 | Deshielded by ortho-iodine. |

| ~ 122 | C-2 (C-Br) | Carbon attached to bromine. |

| ~ 94 | C-3 | Shielded due to ortho-bromine and para-ester group. |

| ~ 53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Expertise & Experience in Interpretation: The chemical shifts are predicted based on established substituent effects on aromatic rings.

-

Carbonyl Carbon (C=O): Expected around 165 ppm, typical for aromatic esters.

-

Halogenated Carbons: The carbon attached to iodine (C-5) will be significantly downfield due to the heavy atom effect and electronegativity. The carbon attached to bromine (C-2) will also be downfield but less so than the C-I carbon.

-

Other Aromatic Carbons: The remaining aromatic carbons are influenced by the electronic effects of all three substituents, leading to a complex but predictable pattern of shielding and deshielding.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A relaxation delay of 2-5 seconds is recommended.

-

Accumulate several hundred to a few thousand scans to obtain a high-quality spectrum.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2960-2850 | Weak | C-H Stretch | Aliphatic C-H (-OCH₃) |

| ~ 1725 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~ 1580, 1470 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1280 | Strong | C-O Stretch (Asymmetric) | Ester |

| ~ 1120 | Strong | C-O Stretch (Symmetric) | Ester |

| ~ 820 | Strong | C-H Bend (Out-of-plane) | 1,2,4-Trisubstituted Ring |

| Below 700 | Medium | C-Br, C-I Stretch | Aryl Halides |

Expertise & Experience in Interpretation: The IR spectrum of an aromatic ester is typically dominated by three strong peaks, often referred to as the "Rule of Three".[1]

-

C=O Stretch: The most prominent peak will be the sharp, strong carbonyl stretch. For an aromatic ester, this is expected around 1725 cm⁻¹, a slightly lower frequency than aliphatic esters due to conjugation with the benzene ring.[2]

-

C-O Stretches: Two strong C-O stretching bands are characteristic of esters. The asymmetric C-C-O stretch appears at a higher wavenumber (~1280 cm⁻¹) and the symmetric O-C-C stretch at a lower one (~1120 cm⁻¹).[1]

-

Aromatic Signals: The C-H stretches above 3000 cm⁻¹ and the C=C ring stretches in the 1600-1450 cm⁻¹ region confirm the aromatic nature of the compound.

-

Substitution Pattern: A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

-

Halogen Stretches: The C-Br and C-I stretching vibrations occur at low frequencies, typically below 700 cm⁻¹, and may be difficult to assign definitively in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As the compound is likely a solid at room temperature, prepare a KBr (potassium bromide) pellet. Mix a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder and press it into a transparent disk using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment |

|---|---|---|

| 340/342 | High | [M]⁺˙ (Molecular Ion) |

| 309/311 | Medium | [M - OCH₃]⁺ |

| 281/283 | Low | [M - COOCH₃]⁺ |

| 214 | Medium | [M - I]⁺ |

| 184 | High | [M - Br - I]⁺ (Benzoyl cation) |

| 153/155 | Medium | [C₆H₃BrO]⁺ |

| 127 | Low | [I]⁺ |

| 59 | Medium | [COOCH₃]⁺ |

Expertise & Experience in Interpretation: The molecular formula is C₈H₆BrIO₂. The molecular weight is approximately 340.94 g/mol .

-

Molecular Ion [M]⁺˙: The key feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 340 and 342. This M/M+2 pattern is a definitive indicator of a single bromine atom.

-

Key Fragmentations:

-

Loss of Methoxy Radical (-•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical, resulting in a strong acylium ion peak at [M-31]⁺ (m/z 309/311).

-

Loss of Halogens: Cleavage of the relatively weak C-I bond can lead to a fragment at [M-127]⁺. Subsequent or direct loss of the C-Br bond is also possible.

-

Benzoyl Cation Fragment: A peak at m/z 184 would correspond to the [C₆H₄COOCH₃]⁺ fragment after the loss of both halogens, or more likely, a fragment corresponding to the benzoyl cation ([C₆H₄CO]⁺) after loss of halogens and the methoxy group.

-

Logical Flow for Mass Spectrum Interpretation

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to determine the exact mass and confirm the elemental composition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The outlined ¹H NMR, ¹³C NMR, IR, and MS data are based on the foundational principles of chemical spectroscopy and provide a robust framework for the structural verification of this compound. For any drug development or materials science application, it is imperative to validate these predictions with experimentally acquired data. The protocols described herein represent standard, reliable methods for obtaining high-quality spectra for such characterization.

References

- Coates, J. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (URL: [Link])

Sources

An In-Depth Technical Guide to the Chemoselective Reactivity of the C-Br vs. C-I Bond in Methyl 2-Bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within Methyl 2-Bromo-5-iodobenzoate. This bifunctional aromatic compound serves as a valuable building block in organic synthesis, offering the potential for sequential and site-selective functionalization. This document elucidates the fundamental principles governing the chemoselectivity of these carbon-halogen bonds and provides field-proven insights and detailed experimental protocols for leveraging this reactivity in palladium-catalyzed cross-coupling reactions. The content herein is designed to empower researchers in the rational design of synthetic routes for the construction of complex, polysubstituted aromatic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Principle of Differential Halogen Reactivity

In the realm of synthetic organic chemistry, the ability to selectively functionalize one position on a molecule in the presence of other reactive sites is a cornerstone of efficient and elegant synthesis. Dihaloarenes, such as this compound, are powerful synthons that epitomize this principle. The key to unlocking their synthetic potential lies in understanding and exploiting the inherent differences in reactivity between the carbon-halogen bonds.

The reactivity of aryl halides in many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is inversely proportional to the carbon-halogen bond dissociation energy (BDE). The general trend for the BDE of carbon-halogen bonds is:

C-F > C-Cl > C-Br > C-I

Consequently, the order of reactivity is typically the reverse:

C-I > C-Br > C-Cl > C-F [1]

This differential reactivity is primarily attributed to two key factors:

-

Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds, requiring less energy to cleave. This facilitates the initial and often rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

-

Leaving Group Ability: Iodide (I⁻) is an excellent leaving group due to its large atomic radius, high polarizability, and the fact that it is the conjugate base of a strong acid (hydroiodic acid, HI).

While bond polarity, which is higher for the C-Br bond than the C-I bond due to the greater electronegativity of bromine, can influence reactivity, experimental evidence overwhelmingly indicates that the lower bond enthalpy of the C-I bond is the dominant factor in dictating the chemoselectivity in cross-coupling reactions.

For this compound, this intrinsic difference in reactivity allows for the selective functionalization of the C-I bond at the 5-position while leaving the C-Br bond at the 2-position intact for subsequent transformations. This guide will explore the practical applications of this principle in several key cross-coupling reactions.

Mechanistic Underpinnings of Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The selective reaction at the C-I bond in this compound is rooted in the mechanism of palladium-catalyzed cross-coupling reactions, which generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The Critical Role of Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The rate of this step is highly dependent on the nature of the halogen, with the reaction being significantly faster for aryl iodides than for aryl bromides.

dot graph "Oxidative_Addition" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L2" [label="Pd(0)L₂"]; "Ar-I" [label="this compound (Ar-I)"]; "Ar-Br" [label="this compound (Ar-Br)"]; "Pd(II)_I" [label="Ar-Pd(II)(I)L₂"]; "Pd(II)_Br" [label="Ar-Pd(II)(Br)L₂"]; "Catalytic_Cycle" [label="To Catalytic Cycle"];

"Pd(0)L2" -> "Pd(II)_I" [label="k_I (fast)"]; "Ar-I" -> "Pd(II)_I"; "Pd(0)L2" -> "Pd(II)_Br" [label="k_Br (slow)"]; "Ar-Br" -> "Pd(II)_Br"; "Pd(II)_I" -> "Catalytic_Cycle"; } caption: "Preferential Oxidative Addition at the C-I Bond."

The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition at the 5-position of this compound. This kinetic preference is the primary determinant of the observed chemoselectivity, allowing for reactions to be performed under conditions where the C-Br bond remains largely unreacted.

Experimental Protocols for Selective Functionalization

The following sections provide detailed, step-by-step methodologies for the selective functionalization of the C-I bond in this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established procedures for similar dihaloaromatic substrates and are designed to serve as a robust starting point for experimental work.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. By carefully controlling the reaction conditions, selective coupling at the C-I position of this compound can be achieved with high efficiency.

Table 1: Reagents and Conditions for Selective Suzuki-Miyaura Coupling

| Reagent/Parameter | Role | Typical Conditions |

| This compound | Substrate | 1.0 equiv |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 equiv |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-3 mol%) |

| Base | Activator | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) |

| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |

| Temperature | Reaction Rate | 80 - 100 °C |

| Reaction Time | Completion | 4 - 16 hours |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL) to the reaction flask via syringe.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-bromo-5-arylbenzoate.

dot graph "Suzuki_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_setup" { label="Reaction Setup"; bgcolor="#E8F0FE"; "Combine_Reagents" [label="Combine Substrate,\nBoronic Acid, & Base"]; "Inert_Atmosphere" [label="Establish Inert\nAtmosphere"]; "Add_Solvent" [label="Add Degassed\nSolvent"]; "Add_Catalyst" [label="Add Pd Catalyst"]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#E6F4EA"; "Heat_Stir" [label="Heat and Stir"]; "Monitor" [label="Monitor Progress\n(TLC, LC-MS)"]; }

subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#FEF7E0"; "Cool_Quench" [label="Cool and Quench"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Purify" [label="Purify by\nChromatography"]; }

"Combine_Reagents" -> "Inert_Atmosphere" -> "Add_Solvent" -> "Add_Catalyst" -> "Heat_Stir" -> "Monitor" -> "Cool_Quench" -> "Extract" -> "Purify"; } caption: "General Workflow for Selective Suzuki-Miyaura Coupling."

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a transformation of great importance for the synthesis of conjugated materials and complex natural products. The higher reactivity of the C-I bond allows for selective alkynylation at the 5-position of this compound.[2]

Table 2: Reagents and Conditions for Selective Sonogashira Coupling

| Reagent/Parameter | Role | Typical Conditions |

| This compound | Substrate | 1.0 equiv |

| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equiv |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) |

| Copper(I) Salt | Co-catalyst | CuI (2-5 mol%) |

| Base | Activator | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv) |

| Solvent | Reaction Medium | Anhydrous THF or DMF |

| Temperature | Reaction Rate | Room Temperature to 60 °C |

| Reaction Time | Completion | 2 - 12 hours |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 2.5 mmol) via syringe. Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the precipitated salts.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired methyl 2-bromo-5-alkynylbenzoate.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selective amination of this compound at the C-I position provides a direct route to 5-amino-2-bromobenzoate derivatives, which are valuable intermediates in pharmaceutical synthesis.

Table 3: Reagents and Conditions for Selective Buchwald-Hartwig Amination

| Reagent/Parameter | Role | Typical Conditions |

| This compound | Substrate | 1.0 equiv |

| Amine (Primary or Secondary) | Coupling Partner | 1.1 - 1.5 equiv |

| Palladium Pre-catalyst | Catalyst Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |

| Ligand | Catalyst Activator | Xantphos, RuPhos, or other biarylphosphine ligands (2-8 mol%) |

| Base | Activator | NaOt-Bu or Cs₂CO₃ (1.5 - 2.5 equiv) |

| Solvent | Reaction Medium | Anhydrous Toluene or 1,4-Dioxane |

| Temperature | Reaction Rate | 90 - 110 °C |

| Reaction Time | Completion | 6 - 24 hours |

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.8 mmol) to a dry Schlenk tube equipped with a stir bar.

-

Reagent Addition: Add this compound (1.0 mmol) and the anhydrous solvent (e.g., Toluene, 8 mL).

-

Amine Addition: Add the amine (1.2 mmol) to the mixture.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired methyl 5-amino-2-bromobenzoate derivative.

dot graph "Buchwald_Hartwig_Cycle" { rankdir="TB"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#202124"];

"Pd0" [label="Pd(0)L", fillcolor="#4285F4"]; "OxAdd" [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "PdII_Intermediate" [label="Ar-Pd(II)(I)L", fillcolor="#EA4335"]; "Amine_Coord" [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "PdII_Amine" [label="[Ar-Pd(II)(I)L(HNR¹R²)]", fillcolor="#FBBC05"]; "Deprotonation" [label="Deprotonation\n(Base)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "PdII_Amido" [label="Ar-Pd(II)(NR¹R²)L", fillcolor="#34A853"]; "RedElim" [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

"ArI" [label="Ar-I", shape=plaintext, fontcolor="#202124"]; "HNR1R2" [label="HNR¹R²", shape=plaintext, fontcolor="#202124"]; "Product" [label="Ar-NR¹R²", shape=plaintext, fontcolor="#202124"];

"Pd0" -> "OxAdd" [dir=none]; "ArI" -> "OxAdd" [dir=none]; "OxAdd" -> "PdII_Intermediate"; "PdII_Intermediate" -> "Amine_Coord" [dir=none]; "HNR1R2" -> "Amine_Coord" [dir=none]; "Amine_Coord" -> "PdII_Amine"; "PdII_Amine" -> "Deprotonation"; "Deprotonation" -> "PdII_Amido"; "PdII_Amido" -> "RedElim"; "RedElim" -> "Pd0" [label="Regeneration"]; "RedElim" -> "Product" [style=dashed]; } caption: "Catalytic Cycle for Buchwald-Hartwig Amination."

Conclusion and Future Outlook

The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful and predictable handle for the selective synthesis of complex polysubstituted aromatic compounds. By leveraging the weaker bond strength and superior leaving group ability of iodide, the C-I bond can be selectively functionalized in a variety of palladium-catalyzed cross-coupling reactions under conditions that leave the C-Br bond intact. This chemoselectivity enables a modular and efficient approach to building molecular complexity, which is of paramount importance in the fields of drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to exploit this fundamental principle of organic reactivity. Future work in this area will likely focus on the development of even more selective and efficient catalytic systems, as well as the application of this strategy to a broader range of di- and polyhalogenated substrates.

References

- BenchChem. (2025). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Cross-Coupling Reactions with Aryl Iodides.

Sources

An In-Depth Technical Guide to the Selective Functionalization of Methyl 2-Bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern synthetic organic chemistry, the precise and predictable construction of complex molecular architectures is paramount. Polysubstituted aromatic rings are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions stand out for their versatility and functional group tolerance. This guide provides an in-depth exploration of the selective functionalization of Methyl 2-Bromo-5-iodobenzoate, a versatile building block that offers a gateway to intricate molecular designs through the strategic and differential reactivity of its carbon-halogen bonds.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of the principles governing selectivity, empowering researchers to not only apply existing methods but also to innovate and adapt these strategies for their unique synthetic challenges. We will delve into the causality behind experimental choices, ensuring that each step is understood, and each protocol is a self-validating system.

The Principle of Selective Functionalization: A Tale of Two Halogens

The capacity to selectively functionalize one halogen in the presence of another on an aromatic ring is a powerful tool in multistep synthesis. This selectivity is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds and, consequently, their reactivity in the rate-determining oxidative addition step of the palladium catalytic cycle.

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-Cl > C-F

This hierarchy is rooted in the bond strengths; the weaker C-I bond is more readily cleaved by the palladium(0) catalyst than the stronger C-Br bond. This inherent difference in reactivity is the cornerstone of the selective functionalization of this compound. By carefully controlling reaction conditions, one can orchestrate the exclusive reaction at the more labile C-I bond, leaving the C-Br bond intact for subsequent transformations. This allows for a stepwise and controlled introduction of different functionalities onto the aromatic scaffold.

The molecular architecture of this compound, with its ortho-bromo and meta-iodo substituents relative to the electron-withdrawing ester group, makes it a particularly valuable intermediate for the synthesis of complex, polysubstituted benzoic acid derivatives.[1]

The Catalytic Cycle: Where Selectivity is Dictated

The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle. Understanding this cycle is crucial to appreciating how selectivity is achieved.

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions. The oxidative addition step is where the selective reaction of the C-I over the C-Br bond occurs.

Practical Applications: Selective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound can be exploited in a variety of powerful palladium-catalyzed cross-coupling reactions. Below, we explore the application of Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions for the selective functionalization of the C-I bond.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. For this compound, this reaction can be tuned to selectively couple at the C-I position.

General Reaction Scheme:

| Parameter | Condition | Rationale and Field Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Tetrakis(triphenylphosphine)palladium(0) is a classic and reliable choice for Suzuki couplings. The use of ligands like dppf can enhance catalyst stability and activity. |

| Ligand | SPhos, XPhos (for Pd(OAc)₂) | Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and improve yields, especially for less reactive bromides in a subsequent step. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of a mild inorganic base is typically sufficient. The choice of base can influence the reaction rate and side product formation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base. |

| Temperature | Room Temperature to 80 °C | The higher reactivity of the C-I bond often allows for milder reaction temperatures, further enhancing selectivity over the C-Br bond. |

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Bubble the inert gas through the solution for 15-20 minutes to ensure complete degassing.

-

Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Heat the reaction mixture to 80 °C and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Methyl 2-Bromo-5-phenylbenzoate.

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. The high reactivity of the C-I bond in this compound allows for a highly selective Sonogashira reaction under mild conditions.

General Reaction Scheme:

| Parameter | Condition | Rationale and Field Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Dichlorobis(triphenylphosphine)palladium(II) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species. |

| Co-catalyst | Copper(I) iodide (CuI) | The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne and also serves as a solvent in some cases. |

| Solvent | THF, DMF, Toluene | Anhydrous solvents are typically used to prevent unwanted side reactions. |

| Temperature | Room Temperature to 60 °C | The C-I bond's high reactivity allows for low reaction temperatures, preserving the C-Br bond. |

Detailed Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (5 mL).

-

Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Methyl 2-Bromo-5-(phenylethynyl)benzoate.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. By carefully selecting the catalyst system and reaction conditions, a selective amination at the C-I position of this compound can be achieved.

General Reaction Scheme:

| Parameter | Condition | Rationale and Field Insights |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These palladium sources are common pre-catalysts for Buchwald-Hartwig amination. |

| Ligand | Xantphos, BINAP, Josiphos | The choice of ligand is critical for a successful Buchwald-Hartwig amination and can influence both reactivity and selectivity. Bulky, electron-rich ligands are often preferred. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice, but milder bases can sometimes be used to enhance selectivity. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |

| Temperature | 80 °C to 110 °C | Amination reactions often require higher temperatures than Suzuki and Sonogashira couplings. Careful temperature control is key to maintaining selectivity. |

Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine

-

To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

-

Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir.

-

Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography to yield Methyl 2-bromo-5-(morpholino)benzoate.

Sequential Functionalization: A Gateway to Molecular Diversity

The true synthetic power of this compound is realized in sequential functionalization strategies. After the selective reaction at the C-I position, the remaining C-Br bond can be functionalized in a second, distinct cross-coupling reaction. This orthogonal reactivity allows for the controlled, stepwise construction of highly substituted and complex aromatic compounds.

Illustrative Sequential Functionalization Workflow:

Figure 2: A representative workflow for the sequential functionalization of this compound, first at the C-I bond and subsequently at the C-Br bond.

To functionalize the less reactive C-Br bond, more forcing conditions are typically required. This may include:

-

Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition at the C-Br bond.

-

More Active Catalyst Systems: Employing more electron-rich and bulky ligands can enhance the reactivity of the palladium catalyst, facilitating the cleavage of the stronger C-Br bond.

-

Different Coupling Partners: The nature of the coupling partner in the second step can also influence the required reaction conditions.

By judiciously choosing the reaction conditions for each step, a diverse array of trisubstituted benzene derivatives can be synthesized from a single, readily available starting material.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for selective and sequential functionalization. By mastering the principles of palladium-catalyzed cross-coupling and carefully controlling reaction conditions, researchers can unlock the full potential of this substrate to construct complex and novel molecular architectures.

The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of dihaloarenes in organic synthesis. As our understanding of the subtle interplay between ligands, substrates, and reaction conditions deepens, so too will our ability to design and execute ever more sophisticated and efficient synthetic strategies. The principles and protocols outlined in this guide provide a solid foundation for both current applications and future innovations in this exciting field.

References

Sources

An In-Depth Technical Guide to the Thermodynamic and Kinetic Properties of Methyl 2-Bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Bromo-5-iodobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its dihalogenated aromatic structure, featuring both a bromine and an iodine atom at strategic positions, offers a platform for selective functionalization, making it a valuable building block for complex molecular architectures. The presence of two different halogens on the benzene ring, coupled with an electron-witting methyl ester group, imparts distinct thermodynamic and kinetic properties that govern its stability, reactivity, and potential applications.

This technical guide provides a comprehensive overview of the thermodynamic and kinetic profiles of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from analogous compounds, and computational chemistry methodologies to provide a robust framework for understanding and utilizing this compound in research and development. We will delve into its thermodynamic stability and explore its kinetic behavior in key synthetic transformations, offering both theoretical insights and practical experimental protocols.

Part 1: Thermodynamic Properties

Computational Determination of Thermodynamic Parameters

Modern quantum chemical methods, such as those implemented in software packages like Gaussian, can predict thermodynamic properties with a high degree of accuracy.[1][2][3] The Gaussian-4 (G4) theory is a composite method known for its reliability in calculating thermochemical data for organic molecules.

The following workflow outlines the computational approach to determine the key thermodynamic parameters for this compound:

Caption: Computational workflow for determining thermodynamic properties.

Estimated Thermodynamic Data

Based on computational studies of similar dihalogen-substituted benzenes, we can estimate the thermodynamic properties of this compound. The values presented in the table below are theoretical estimates and should be considered as such in the absence of experimental verification.

| Thermodynamic Property | Estimated Value | Units |

| Enthalpy of Formation (ΔHf°) | Value | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | Value | kJ/mol |

| Standard Entropy (S°) | Value | J/(mol·K) |

| Heat Capacity (Cp) | Value | J/(mol·K) |

Note: Specific numerical values are not provided as they would require performing dedicated quantum chemical calculations which are beyond the scope of this guide. The table serves as a template for the type of data that can be obtained through the described computational workflow.

Thermal Stability and Decomposition

The thermal stability of halogenated aromatic compounds is a critical consideration in their handling and application.[4][5][6] The degradation of these molecules can proceed through various pathways, including the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, the C-I bond is expected to be the weakest due to the lower bond dissociation energy of iodine compared to bromine. Therefore, thermal decomposition is likely to initiate with the homolytic cleavage of the C-I bond, followed by further degradation of the aromatic ring and the ester functionality at higher temperatures.[7][8]

Experimental Protocol for Thermogravimetric Analysis (TGA):

Thermogravimetric analysis can be employed to experimentally determine the thermal stability and decomposition profile of this compound.

-

Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to a temperature at which complete decomposition is observed (e.g., 25 °C to 800 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the onset of decomposition and the temperature ranges of different decomposition stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Part 2: Kinetic Properties and Reactivity

The kinetic properties of this compound dictate its reactivity in chemical transformations. The presence of two different halogen atoms offers the potential for selective reactions, a highly desirable feature in multistep organic synthesis. The general reactivity trend for halogens in many catalytic cross-coupling and nucleophilic substitution reactions is I > Br > Cl > F.[9] This differential reactivity is a key aspect of the kinetic profile of this molecule.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds. For this compound, the greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 5-position.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Selective Suzuki-Miyaura Coupling:

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the 5-position of this compound.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10][11]

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing aromatic rings.[9][12][13] The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. The methyl ester group at the 2-position acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. Similar to the Suzuki-Miyaura coupling, the C-I bond is expected to be more labile than the C-Br bond in SNAr reactions.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol for Kinetic Analysis of SNAr:

This protocol describes a method for studying the kinetics of the reaction between this compound and a nucleophile.

-

Stock Solutions: Prepare stock solutions of known concentrations of this compound and the nucleophile (e.g., a sodium alkoxide) in a suitable aprotic solvent (e.g., DMSO or DMF).

-

Reaction Initiation: In a thermostated reaction vessel, mix the reactant solutions to initiate the reaction. The concentrations should be chosen to ensure pseudo-first-order conditions if desired (i.e., a large excess of one reactant).

-

Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid). Analyze the composition of the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product(s).[10]

-

Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and the rate constant (k) using appropriate integrated rate laws or by analyzing the initial rates.[14][15]

-

Activation Parameters: Repeat the kinetic runs at different temperatures to determine the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) from an Arrhenius or Eyring plot.

Hydrolysis of the Ester Group

The methyl ester functionality of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The rate of this reaction is influenced by the electronic effects of the halogen substituents. Both bromine and iodine are electron-withdrawing through induction, which can increase the electrophilicity of the carbonyl carbon and thus enhance the rate of hydrolysis compared to unsubstituted methyl benzoate.[16][17][18]

Experimental Protocol for Monitoring Ester Hydrolysis:

-

Reaction Setup: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., aqueous ethanol).

-

Reaction Initiation: Add a known concentration of acid (e.g., HCl) or base (e.g., NaOH) to initiate the hydrolysis.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC to quantify the disappearance of the ester and the appearance of the carboxylic acid. Alternatively, for basic hydrolysis, the reaction can be monitored by titration of the remaining base.

-

Kinetic Analysis: Determine the rate constant for the hydrolysis reaction from the concentration versus time data.

Conclusion

This compound is a valuable synthetic intermediate with a rich and nuanced reactivity profile. While direct experimental thermodynamic data remains elusive, computational chemistry offers a powerful avenue for estimating its fundamental properties. The kinetic behavior of this molecule is dominated by the differential reactivity of its two halogen substituents, enabling selective functionalization through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.

The experimental protocols and theoretical frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its thermodynamic and kinetic properties is paramount for the rational design of synthetic routes and the optimization of reaction conditions, ultimately paving the way for the discovery and development of novel molecules with significant applications.

References

- Verevkin, S. P., et al. (2014). Thermochemistry of Dihalogen-Substituted Benzenes: Data Evaluation Using Experimental and Quantum Chemical Methods.

- BenchChem. (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.

- Rawat, B., & Rama, H. S. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 103-105.

- Solubility of Things. (n.d.).

- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.

- Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania.

- Slayden, S. W., & Liebman, J. F. (2000). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. National Institute of Standards and Technology.

- Barroso, J. (2019).

- Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. McGill University.

- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

- Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. International Journal of Thermodynamics, 17(4), 185-197.

- Dalal Institute. (n.d.). Methods of determining organic reaction mechanism.

- Kabo, G. J., et al. (2014).

- Pihlaja, K., & Tuppurainen, K. (1996). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2469-2474.

- Blackmond, D. G. (n.d.).

- Pihlaja, K., & Tuppurainen, K. (1996). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (11), 2461-2467.

- Lee, J., et al. (2018). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Biological Chemistry, 293(46), 17876-17885.

- Wikipedia. (n.d.). Flame retardant.

- Ekberg, V., & Ryde, U. (2021). On the Use of Interaction Entropy and Related Methods to Estimate Binding Entropies.

- Ribeiro da Silva, M. A. V. (Ed.). (2009). Experimental Thermochemistry, Volume VII. Royal Society of Chemistry.

- Khan, M. N. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Journal of the Chemical Society of Pakistan, 37(4), 785-792.

- Advion. (n.d.). SUZUKI REACTION MONITORING.

- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97299-97302.

- Jacobsen, E. N., & Sigman, M. S. (2017). Concerted nucleophilic aromatic substitutions.

- Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. (n.d.).

- Fetzner, S. (1998). Degradation of halogenated aromatic compounds. Applied Microbiology and Biotechnology, 50(6), 633-657.

- Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds. John Wiley & Sons.

- Michael, J. V., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 125(1-6), 1-27.

- Tomberg, A. (n.d.). GAUSSIAN 09W TUTORIAL.

- Saibu, Y., et al. (2020). Halogenated Aromatic Compounds. In Persistent Organic Pollutants. IntechOpen.

- Dalal Institute. (n.d.). Methods of Determining Mechanisms.

- Feller, D., Peterson, K. A., & Dixon, D. A. (2015). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes.

- Barroso, J. (2019).

- Jain, A., & Yalkowsky, S. H. (2007). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 46(12), 4251-4255.

- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 100(1-3), 29-36.

- Chemistry Steps. (n.d.).

- LibreTexts. (2025). 16.

- Wahyudi, A., et al. (2013). Maximum entropy estimation of a Benzene contaminated plume using ecotoxicological assays. Environmental Pollution, 172, 170-179.

- Smith, M. B. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Organic & Biomolecular Chemistry, 17(1), 16-30.

- Spivey, A. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Imperial College London.

- National Institute of Standards and Technology. (n.d.). Benzene, (bromomethyl)-. NIST Chemistry WebBook.

- Wikipedia. (n.d.).

- Antos, J. M., & Beltrán, J. (2019). Estimation of an Entropy-based Functional. Entropy, 21(3), 273.

- de Hoog, M., et al. (2025). Evaluation of Bayesian Maximum Entropy Data Fusion Approaches to Estimate Styrene, Benzene, Toluene, Ethylbenzene, and Xylenes and to Inform Epidemiological Analyses in the US Gulf States. Environmental Health Perspectives, 133(1), 017001.

- Keefer, R. M., & Andrews, L. J. (1951). The Heats, Free Energies and Entropies of Formation of Alkylbenzene-Iodine Complexes. Journal of the American Chemical Society, 73(10), 4169-4172.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. gaussian.com [gaussian.com]

- 4. Flame retardant - Wikipedia [en.wikipedia.org]

- 5. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. shoko-sc.co.jp [shoko-sc.co.jp]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. ch.ic.ac.uk [ch.ic.ac.uk]

- 16. zenodo.org [zenodo.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-bromo-5-iodobenzoate (CAS No. 717880-58-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 2-bromo-5-iodobenzoate, a key chemical intermediate in organic synthesis and pharmaceutical development. We will delve into its chemical and physical properties, discuss plausible synthetic routes, and provide essential guidance on its safe handling, storage, and disposal. The information presented herein is curated to empower researchers and drug development professionals in leveraging this versatile building block for their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic ester. Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and a methyl ester group. This trifunctional nature makes it a valuable synthon in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

| CAS Number | 717880-58-5 | ChemScene[1] |

| Chemical Name | This compound | ChemScene[1] |

| Synonyms | 2-bromo-5-iodobenzoic acid methyl ester | ChemScene[1] |

| Molecular Formula | C₈H₆BrIO₂ | ChemScene[1] |

| Molecular Weight | 340.94 g/mol | ChemScene[1] |

| SMILES | COC(=O)C1=C(C=CC(=C1)I)Br | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[1] |

| logP | 2.8403 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Note on Isomers: It is crucial to distinguish CAS No. 717880-58-5 from its isomer, Methyl 5-bromo-2-iodobenzoate (CAS No. 181765-86-6). While they share the same molecular formula and weight, the positions of the halogen substituents are different, leading to distinct chemical reactivity and physical properties. The latter has a reported melting point of 45-49 °C[2].

At room temperature, this compound is expected to be a solid[3]. Specific experimental data on its melting point, boiling point, and solubility are not widely available in the public domain, which is common for specialized chemical intermediates. However, based on its structure, it is predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water.

Synthesis and Purification